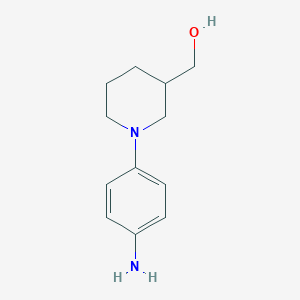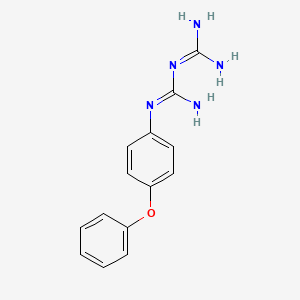
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine, also known as 1,2-diaminopropan-2-ylidene-4-phenoxybenzene guanidine, is an organic compound with the chemical formula C9H14N4O. It is a nitrogen-containing heterocyclic compound with a guanidine group, and is used as a reagent in organic synthesis. The compound is also known as 4-phenoxy-2-guanidinopropane-1,3-diamine, and has a molar mass of 202.25 g/mol. It has a melting point of 99-100 °C and is soluble in alcohols, ethers, and water.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine involves the reaction of 4-phenoxybenzaldehyde with guanidine hydrochloride to form 1-(4-phenoxyphenyl)guanidine. This intermediate is then reacted with formaldehyde and ammonium chloride to form 1-(diaminomethylidene)-2-(4-phenoxyphenyl)guanidine.
Starting Materials
4-phenoxybenzaldehyde, guanidine hydrochloride, formaldehyde, ammonium chloride
Reaction
Step 1: Dissolve 4-phenoxybenzaldehyde (1.0 equiv) and guanidine hydrochloride (1.2 equiv) in ethanol and heat the mixture at reflux for 4 hours., Step 2: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain 1-(4-phenoxyphenyl)guanidine., Step 3: Dissolve 1-(4-phenoxyphenyl)guanidine (1.0 equiv) in methanol and add formaldehyde (1.2 equiv) and ammonium chloride (1.2 equiv). Heat the mixture at reflux for 6 hours., Step 4: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with methanol and dry under vacuum to obtain 1-(diaminomethylidene)-2-(4-phenoxyphenyl)guanidine.
Applications De Recherche Scientifique
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as peptides and amines. The compound has also been used in the synthesis of heterocyclic compounds and in the preparation of catalysts for organic reactions. In addition, the compound has been used in the synthesis of pharmaceuticals and in the synthesis of polymers.
Mécanisme D'action
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine acts as a nucleophilic reagent, which is able to react with electrophiles. The guanidine group is able to form a covalent bond with the electrophilic center, and the resulting product is an amide or an amine. The reaction is reversible, and the product can be further modified by other reagents.
Effets Biochimiques Et Physiologiques
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine has been studied for its biochemical and physiological effects. The compound has been shown to have anti-inflammatory and anti-bacterial properties. It has also been shown to inhibit the growth of cancer cells and to have antioxidant properties. In addition, the compound has been shown to have anti-tumor effects, and to be able to reduce the levels of cholesterol and triglycerides in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine has several advantages for use in laboratory experiments. The compound is relatively inexpensive, and it is easy to obtain. In addition, it is a relatively stable compound and can be stored for extended periods of time. The compound is also soluble in a variety of organic solvents, which makes it easy to use in organic synthesis.
However, there are some limitations to the use of 1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine in laboratory experiments. The compound is sensitive to light and air, and must be stored in a dark, airtight container. In addition, the compound is highly reactive and can react with other compounds in the laboratory, which can lead to unwanted side reactions.
Orientations Futures
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine has potential for a variety of future applications. The compound can be used in the synthesis of pharmaceuticals and in the development of new catalysts. In addition, the compound can be used in the synthesis of polymers and in the development of new materials. The compound can also be used in the development of new therapeutic agents, such as anti-inflammatory and anti-cancer drugs. Furthermore, the compound can be used in the development of new biosensors, which can be used for the detection of various analytes. Finally, the compound can be used in the development of new catalysts for organic reactions, which can be used to synthesize a variety of compounds.
Propriétés
IUPAC Name |
1-(diaminomethylidene)-2-(4-phenoxyphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-13(16)19-14(17)18-10-6-8-12(9-7-10)20-11-4-2-1-3-5-11/h1-9H,(H6,15,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYRWAVRZBZMIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(N)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(3,4-dichloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2391731.png)
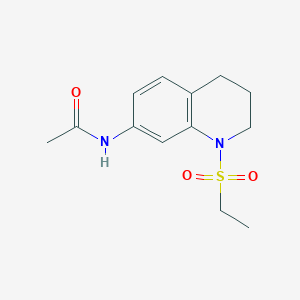
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2391734.png)
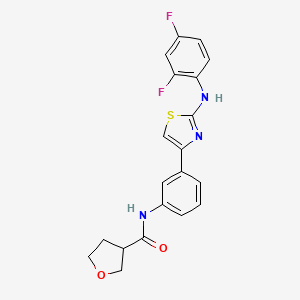
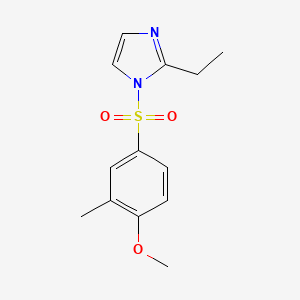
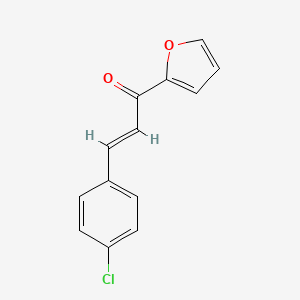
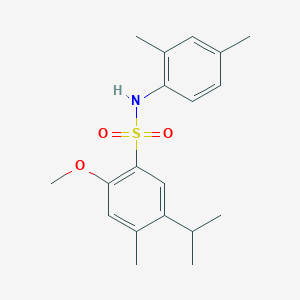
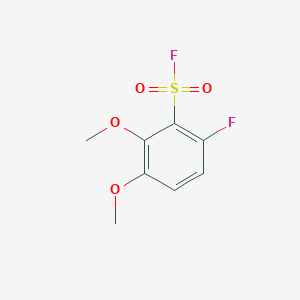
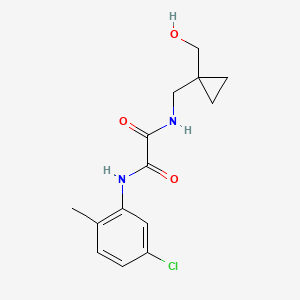
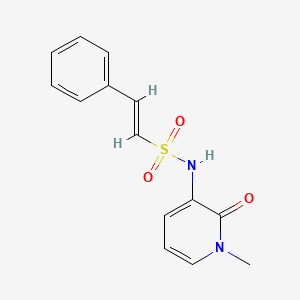
![4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2391750.png)
![Methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2391752.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine](/img/structure/B2391753.png)
